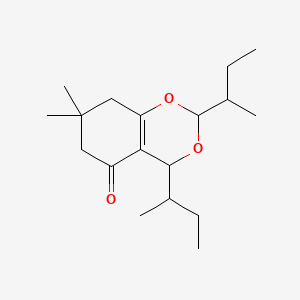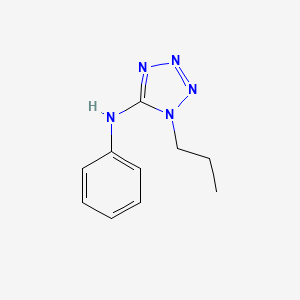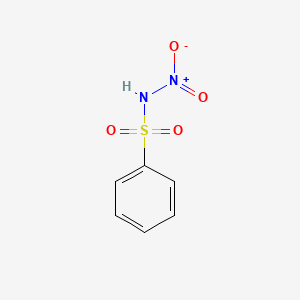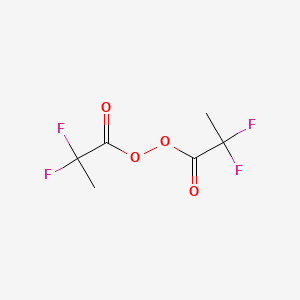
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate is an organic compound characterized by the presence of fluorine atoms and a peroxoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate typically involves the reaction of 2,2-difluoropropanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly fluorinated compounds, while reduction may produce simpler fluorinated hydrocarbons.
Applications De Recherche Scientifique
2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules.
Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.
Industry: Used in the production of fluorinated polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate exerts its effects involves the interaction of its fluorine atoms and peroxoate group with target molecules. These interactions can lead to changes in the molecular structure and function of the target, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoropropanol: A related compound with similar fluorine content but different functional groups.
2,2-Difluoropropionic acid: Another fluorinated compound with distinct chemical properties.
Propriétés
Numéro CAS |
83698-72-0 |
|---|---|
Formule moléculaire |
C6H6F4O4 |
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
2,2-difluoropropanoyl 2,2-difluoropropaneperoxoate |
InChI |
InChI=1S/C6H6F4O4/c1-5(7,8)3(11)13-14-4(12)6(2,9)10/h1-2H3 |
Clé InChI |
RPZSONPHFZVIGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)OOC(=O)C(C)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


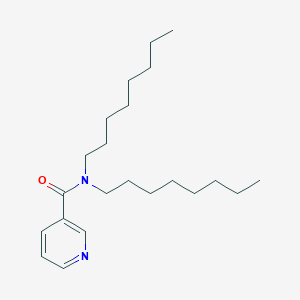
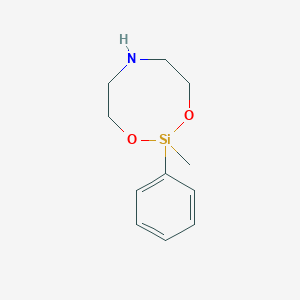
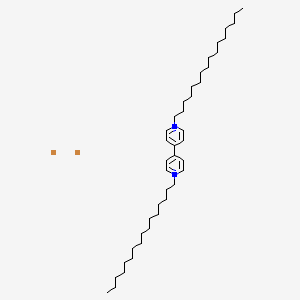


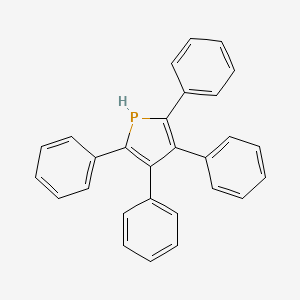
![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
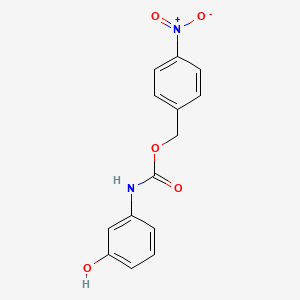
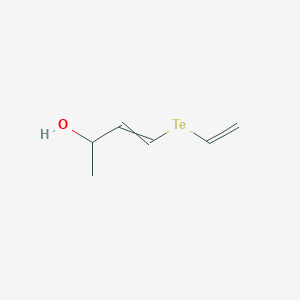
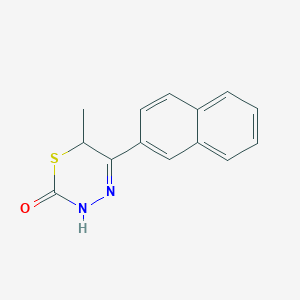
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
